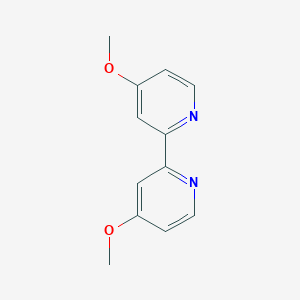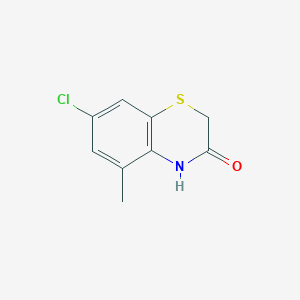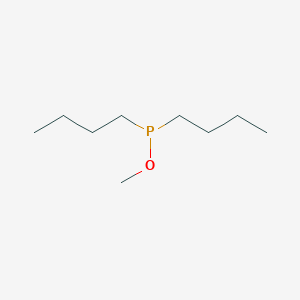
Dibutylphosphinous acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylphosphinous acid methyl ester, also known as DBPME, is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications due to its unique properties. DBPME is a colorless liquid that is soluble in water and organic solvents.
作用机制
Dibutylphosphinous acid methyl ester acts as a bidentate ligand for metal ions, meaning it can bind to metal ions at two points. The metal complexes formed by Dibutylphosphinous acid methyl ester have been shown to have unique catalytic properties due to the coordination of Dibutylphosphinous acid methyl ester to the metal ion. The mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions is still being studied, but it is believed that the metal complexes formed by Dibutylphosphinous acid methyl ester are able to activate certain substrates and facilitate chemical reactions.
生化和生理效应
Dibutylphosphinous acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Dibutylphosphinous acid methyl ester with care and to follow proper safety protocols when working with this compound.
实验室实验的优点和局限性
Dibutylphosphinous acid methyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used in the synthesis of metal complexes for catalytic reactions. However, Dibutylphosphinous acid methyl ester is a toxic compound that requires proper handling and disposal. It is also important to note that the metal complexes formed by Dibutylphosphinous acid methyl ester may not be stable in certain reaction conditions.
未来方向
There are several future directions for research on Dibutylphosphinous acid methyl ester. One area of interest is the study of the mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions. Understanding how Dibutylphosphinous acid methyl ester interacts with metal ions and substrates could lead to the development of new catalytic systems. Another area of interest is the study of the toxicity of Dibutylphosphinous acid methyl ester and its effects on the environment. It is important to understand the potential risks associated with the use of Dibutylphosphinous acid methyl ester in scientific research.
合成方法
Dibutylphosphinous acid methyl ester can be synthesized by reacting dibutylphosphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields Dibutylphosphinous acid methyl ester as a product. The synthesis of Dibutylphosphinous acid methyl ester is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Dibutylphosphinous acid methyl ester is widely used in scientific research applications due to its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes such as nickel, copper, and palladium complexes. These metal complexes have been used in catalytic reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
属性
CAS 编号 |
17383-45-8 |
|---|---|
产品名称 |
Dibutylphosphinous acid methyl ester |
分子式 |
C9H21OP |
分子量 |
176.24 g/mol |
IUPAC 名称 |
dibutyl(methoxy)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-6-8-11(10-3)9-7-5-2/h4-9H2,1-3H3 |
InChI 键 |
MOSGKQHVIIYOJN-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)OC |
规范 SMILES |
CCCCP(CCCC)OC |
同义词 |
Dibutylphosphinous acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
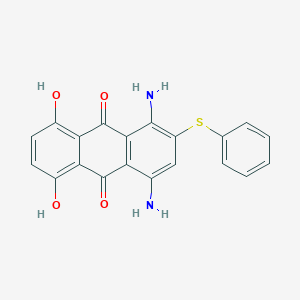
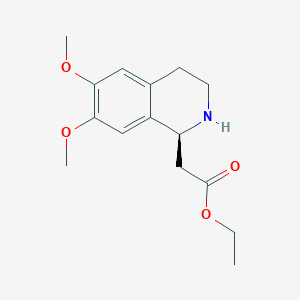
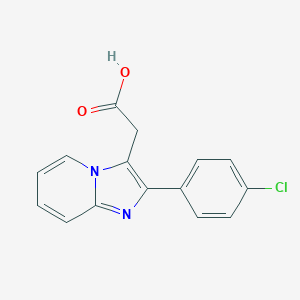
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
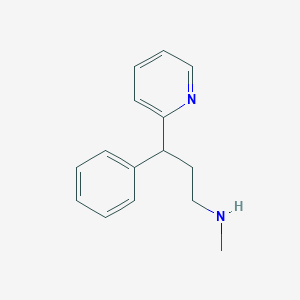
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
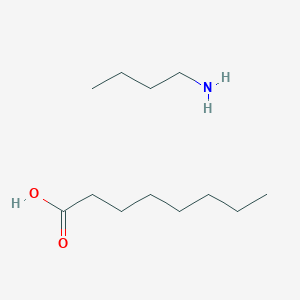
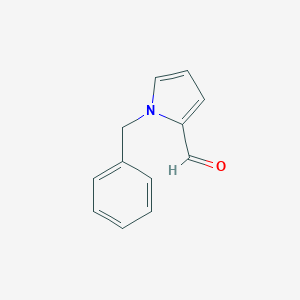
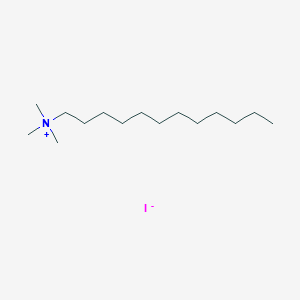
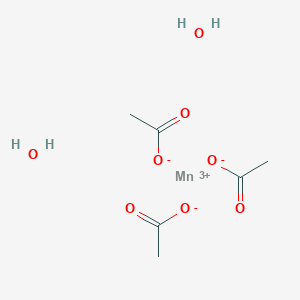
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
